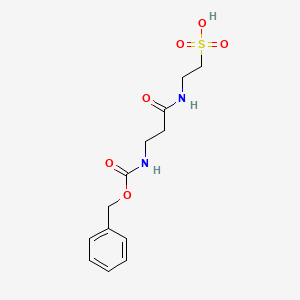
Carbobenzoxy-beta-alanyltaurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzoxy-beta-alanyltaurine is a compound that belongs to the class of carbobenzoxy derivatives, which are widely used in peptide synthesis. The carbobenzoxy group is a protecting group for the amino function that can be removed under mild conditions, leaving the peptide bond unaffected . This compound is particularly significant in the field of biochemistry and pharmaceutical research due to its role in protecting amino acids during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbobenzoxy-beta-alanyltaurine is synthesized by coupling beta-alanine, which has its terminal amine protected with a carbobenzoxy group, to N-hydroxysuccinimide to produce an active ester of beta-alanine. This active ester is then coupled to cystamine to produce a carbobenzoxy-protected beta-alethine with an internal disulfide bond. The carbobenzoxy-protected beta-alethine is isolated, purified, and reacted with iodine to oxidize the disulfide bond, resulting in this compound .
Industrial Production Methods
The industrial production of this compound involves the use of benzyl chloroformate, which is prepared by the action of phosgene on benzyl alcohol. This method is efficient and yields high-purity carbobenzoxy derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzoxy-beta-alanyltaurine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the carbobenzoxy-protected beta-alethine is oxidized using iodine.
Substitution: The amino group in beta-alanine is protected with a carbobenzoxy group to prevent unwanted reactions during peptide synthesis.
Common Reagents and Conditions
Catalytic Hydrogenation: Hydrogen over palladium on carbon is used to remove the carbobenzoxy group.
Iodine: Used to oxidize the disulfide bond in carbobenzoxy-protected beta-alethine.
Phosgene and Benzyl Alcohol: Used to prepare benzyl chloroformate, a key reagent in the synthesis of carbobenzoxy derivatives.
Major Products Formed
Beta-alanyl-taurine: Formed by removing the carbobenzoxy group from this compound using UV radiation.
Carbobenzoxy-protected beta-alethine: An intermediate in the synthesis of this compound.
Applications De Recherche Scientifique
Carbobenzoxy-beta-alanyltaurine has several scientific research applications, including:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Biological Research: Supports cell vitality and increases cellular life span and bioproductivity in in vitro cell culture.
Pharmaceutical Research: Used in the development of peptide-based therapeutics.
Industrial Applications: Used in the production of aspartame and other peptide-based products.
Mécanisme D'action
Carbobenzoxy-beta-alanyltaurine exerts its effects by protecting the amino group of beta-alanine during peptide synthesis. The carbobenzoxy group is stable under acidic and basic conditions and can be removed under mild conditions using catalytic hydrogenation. This protection prevents unwanted reactions and allows for the selective coupling of amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-alanyl-taurine: A similar compound that lacks the carbobenzoxy protecting group.
Uniqueness
Carbobenzoxy-beta-alanyltaurine is unique due to its carbobenzoxy protecting group, which provides stability under various conditions and can be easily removed. This makes it highly valuable in peptide synthesis and other applications
Propriétés
Numéro CAS |
53329-43-4 |
|---|---|
Formule moléculaire |
C13H18N2O6S |
Poids moléculaire |
330.36 g/mol |
Nom IUPAC |
2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C13H18N2O6S/c16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20) |
Clé InChI |
JPDXFSFKFIWBER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
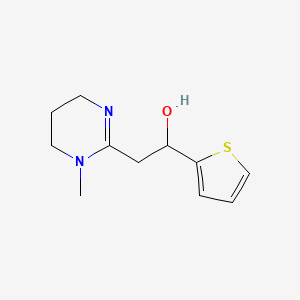
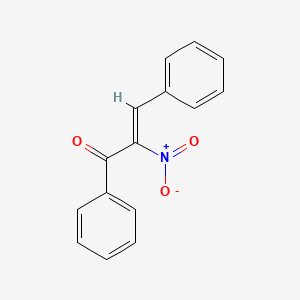
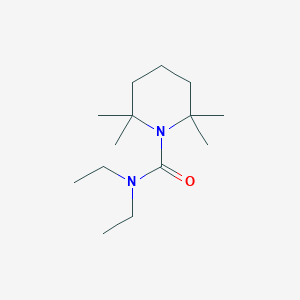
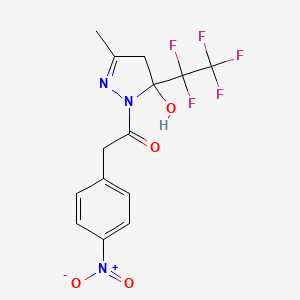

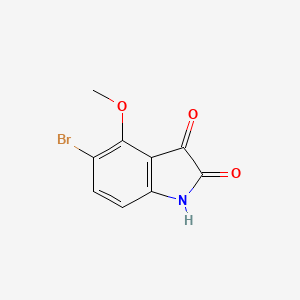
![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)

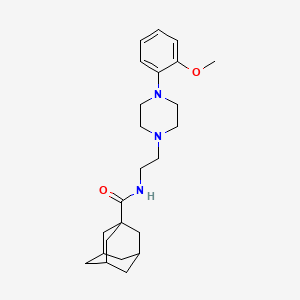
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
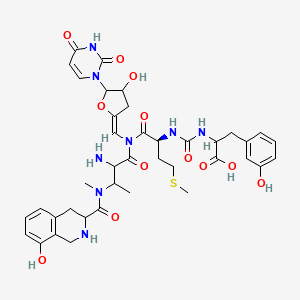
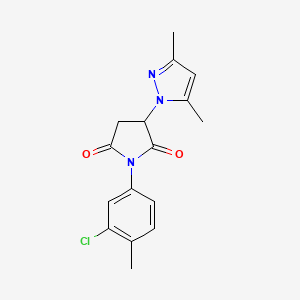
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
